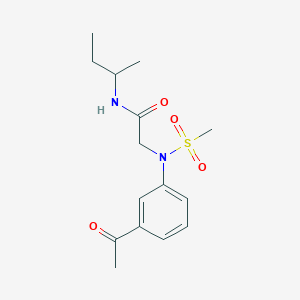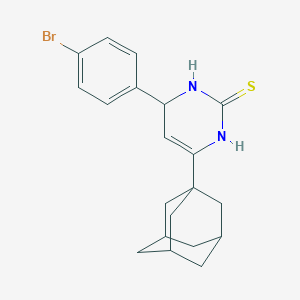
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as type 2 diabetes and obesity. A-769662 has been widely studied for its potential therapeutic applications in these areas.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, which leads to its activation. Activated AMPK then phosphorylates downstream targets involved in cellular energy metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase, leading to increased fatty acid oxidation and decreased lipogenesis.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cellular energy metabolism, it has been shown to have anti-inflammatory effects in adipose tissue, as well as neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to increase lifespan in nematodes, suggesting potential anti-aging effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its specificity for AMPK activation. Unlike other compounds that activate AMPK, such as AICAR, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide does not require cellular uptake and metabolism to activate the enzyme. This makes it a useful tool for studying the role of AMPK in cellular energy metabolism. One limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its relatively low potency, which may limit its usefulness in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide. One area of interest is its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. Additional studies are needed to further elucidate the mechanisms underlying its beneficial effects on these conditions. Another area of interest is its potential anti-aging effects. Further studies are needed to determine whether 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has similar effects in other model organisms and whether it has potential therapeutic applications in age-related diseases. Finally, additional studies are needed to further elucidate the biochemical and physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide and its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to have anti-inflammatory effects in adipose tissue, which may contribute to its beneficial effects on metabolic disorders.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12-10-17(11-13(2)18(12)20)23-15(4)19(22)21-14(3)16-8-6-5-7-9-16/h5-11,14-15H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEAECCTPHJIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)

![3-(3-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4178852.png)
![N-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4178864.png)
![3,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4178868.png)
![1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4178869.png)
![1-ethyl-6-fluoro-7-[4-({[1-(methoxycarbonyl)-3-(methylthio)propyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4178880.png)
![2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)
![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4178899.png)
![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178904.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178909.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4178914.png)